molecular formula C8H7IO B082248 4'-Iodoacetophenone CAS No. 13329-40-3

4'-Iodoacetophenone

Cat. No. B082248
CAS RN: 13329-40-3
M. Wt: 246.04 g/mol
InChI Key: JZJWCDQGIPQBAO-UHFFFAOYSA-N
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Description

4’-Iodoacetophenone is a chemical compound with the molecular formula IC6H4COCH3 . It appears as a pale brown to brown crystalline powder . It is used in the synthesis of quinoline-based potential anticancer agents and as a substrate for palladium-catalyzed coupling reactions .


Synthesis Analysis

The synthesis of 4’-Iodoacetophenone involves a Pd (0)-catalyzed cross-coupling reaction with siloxane . The reaction conditions include the use of iodine and potassium carbonate in acetonitrile at 80°C for 8 hours . The yield of this reaction is approximately 91% .


Molecular Structure Analysis

The molecular structure of 4’-Iodoacetophenone can be represented by the linear formula IC6H4COCH3 . The molecular weight of the compound is 246.0451 g/mol .


Chemical Reactions Analysis

4’-Iodoacetophenone undergoes Pd (0)-catalyzed cross-coupling reactions with siloxane . It also participates in Heck-Mizoroki reactions with styrene, catalyzed by Pd nanoparticles in a flow reactor .


Physical And Chemical Properties Analysis

4’-Iodoacetophenone has a melting point of 82-84°C (lit.) . It is a pale brown to brown crystalline powder .

Safety And Hazards

4’-Iodoacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJWCDQGIPQBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158047
Record name 1-(4-Iodophenyl)ethan-1-one
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Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Iodoacetophenone

CAS RN

13329-40-3
Record name 4-Iodoacetophenone
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Record name 4'-Iodoacetophenone
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Record name 13329-40-3
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Record name 1-(4-Iodophenyl)ethan-1-one
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Record name 1-(4-iodophenyl)ethan-1-one
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Record name 4'-Iodoacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,130
Citations
M Lewis, CL Barnes, R Glaser - Journal of chemical crystallography, 1999 - Springer
… 4-iodoacetophenone hydrazone was condensed with another molecule of 4iodoacetophenone to yield 1. Crystals were obtained from slow diffusion of hexane into a solution of 1 in …
Number of citations: 15 link.springer.com
M Lewis, CL Barnes, R Glaser - Journal of chemical crystallography, 2000 - Springer
… 4-Methoxyacetophenone hydrazone was condensed with 4-iodoacetophenone to yield 1. Crystals were obtained from slow diffusion of hexane into a solution of 1 in chloroform. The …
Number of citations: 19 link.springer.com
A Bourouina, A Oswald, V Lido, L Dong, F Rataboul… - Catalysts, 2020 - mdpi.com
… In this work, the SM coupling of 4-iodoacetophenone with phenylboronic acid was chosen as the model reaction. First, the reaction conditions were optimized using different bases, …
Number of citations: 3 www.mdpi.com
T Itai, G Ito - Chemical and pharmaceutical bulletin, 1962 - jstage.jst.go.jp
… of 3-iodoanisole with acetyl chloride yielded, contrary to Oki's report, four products, 2'-hydroxy-4'-iodo-, 2'-iodo-4'-hydroxy, 2'-iodo-4'-methoxy-, and 2'-methoxy-4'-iodoacetophenone. …
Number of citations: 9 www.jstage.jst.go.jp
TT Nguyen, NTS Phan - Catalysis letters, 2014 - Springer
… The catalyst concentration was calculated with respect to the copper/4′-iodoacetophenone molar ratio. Imidazole (0.204 g, 3 mmol) was then added, and the resulting mixture was …
Number of citations: 25 link.springer.com
A Bourouina, V Meille, C de Bellefon - Journal of Flow Chemistry, 2018 - Springer
… With the help of a simple reactor model, it has been possible to conclude that the coupling of 4-iodoacetophenone with phenylboronic acid proceeded with the leached homogeneous …
Number of citations: 13 link.springer.com
P Caboni, N Aissani, M Demurtas… - Pest management …, 2016 - Wiley Online Library
… The most potent acetophenones were 4-nitroacetophenone and 4-iodoacetophenone, with EC 50 /24 h values of 12 ± 5 and 15 ± 4 mg L −1 respectively, somewhat weaker than that of …
Number of citations: 48 onlinelibrary.wiley.com
B Khaled, L Sekhri, MSN MajdaMokhtari… - Journal of …, 2019 - researchgate.net
… such as 4'bromoacetophenone 1a and 4'-iodoacetophenone 2aby the biocatalyticcut ripe fresh … The prochiral ketones: 4'-bromoacetophenone 1a and 4'iodoacetophenone 2amixed with …
Number of citations: 4 www.researchgate.net
A Jabbari-Hichri, A Bourouina, PF Biard… - Reaction Chemistry & …, 2023 - pubs.rsc.org
… The coupling of 4-iodoacetophenone with phenylboronic acid is used as a model reaction to evaluate the activity of leached species. Some experiments with other aryl halides are also …
Number of citations: 5 pubs.rsc.org
Y Zhao, R Jin, Y Chou, Y Li, J Lin, G Liu - RSC advances, 2017 - pubs.rsc.org
… On the basis of the optimized Sonogashira reaction, together with our previously well-established ATH of 4-iodoacetophenone, 5 we then combined both reactions into one-pot process. …
Number of citations: 20 pubs.rsc.org

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